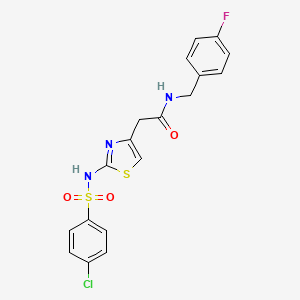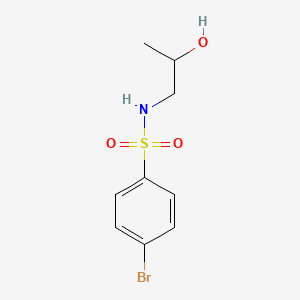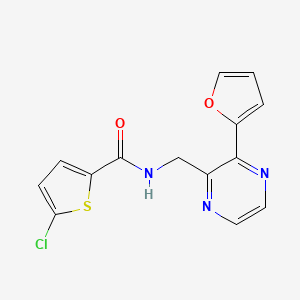![molecular formula C15H16F3NO B2774385 N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide CAS No. 2411270-42-1](/img/structure/B2774385.png)
N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide, commonly referred to as TPPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. TPPB is a selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the perception of pain and inflammation.
Mecanismo De Acción
TPPB selectively inhibits N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide channels by binding to a specific site on the channel. This prevents the channel from opening in response to stimuli, leading to a reduction in pain perception. Additionally, TPPB has been shown to modulate the activity of other ion channels, including the transient receptor potential ankyrin 1 (TRPA1) channel, which is also involved in pain perception.
Biochemical and Physiological Effects:
TPPB has been shown to have a range of biochemical and physiological effects. In addition to its selective inhibition of N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide channels, TPPB has been shown to modulate the activity of other ion channels and receptors, including the cannabinoid receptor type 1 (CB1) and the G protein-coupled receptor 55 (GPR55). Additionally, TPPB has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TPPB is its selectivity for N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide channels, which allows for targeted inhibition of pain perception without affecting other ion channels or receptors. Additionally, TPPB has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. However, there are also some limitations to the use of TPPB in lab experiments. For example, TPPB has been shown to have off-target effects on some ion channels and receptors, which may limit its specificity in certain contexts.
Direcciones Futuras
There are many potential future directions for research on TPPB. One area of interest is the development of novel N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide inhibitors with improved selectivity and potency. Additionally, there is interest in exploring the therapeutic potential of TPPB in a range of disease states, including chronic pain, neuropathic pain, and inflammatory diseases. Finally, there is also interest in exploring the potential of TPPB as a tool for investigating the role of N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide channels in physiological and pathological processes.
Métodos De Síntesis
TPPB can be synthesized through a multistep process involving the reaction of 4-(trifluoromethyl)benzaldehyde with cyclopentanone, followed by the addition of prop-2-yn-1-amine. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
TPPB has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide channels are known to play a crucial role in the perception of pain, and TPPB has been shown to selectively inhibit these channels, leading to a reduction in pain perception. Additionally, TPPB has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO/c1-2-14(20)19-13-5-3-4-12(13)10-6-8-11(9-7-10)15(16,17)18/h2,6-9,12-13H,1,3-5H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZBWSCGRLQBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC1C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2774303.png)
![1-(benzo[d]thiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2774307.png)


![11-(4-Butoxyphenyl)-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2774313.png)
![2-[(3-Bromophenyl)hydrazinylidene]propanedinitrile](/img/structure/B2774314.png)

![4-Oxo-4-[N'-(pyridine-4-carbonyl)-hydrazino]-butyric acid](/img/structure/B2774316.png)

![(2,4-dimethylphenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2774320.png)


![N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2774325.png)